molecular formula C11H22N2O2 B8256821 tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate

Cat. No.: B8256821
M. Wt: 214.30 g/mol
InChI Key: IHGSPMZBMBIGHI-IUCAKERBSA-N
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Description

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a carbamate derivative, which is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The process generally includes the following steps:

    Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl alcohol with phosgene or a similar reagent to form tert-butyl chloroformate, which is then reacted with ammonia to produce tert-butyl carbamate.

    Cyclopentyl derivative preparation: The cyclopentyl derivative, such as (1S,3S)-3-(aminomethyl)cyclopentane, is prepared through various synthetic routes, including the reduction of corresponding nitriles or amides.

    Coupling reaction: The tert-butyl carbamate is then coupled with the cyclopentyl derivative under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and bases.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, often leading to the formation of amines or alcohols.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a prodrug. Prodrugs are inactive compounds that are metabolized in the body to release active drugs, enhancing their efficacy and reducing side effects.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and physiological responses.

Comparison with Similar Compounds

  • tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate
  • tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate
  • tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclopentyl]carbamate

Comparison: tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.

Biological Activity

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate is a carbamate derivative with significant implications in biological research and medicinal chemistry. This compound is primarily utilized to study enzyme interactions and protein modifications, acting as both a substrate and an inhibitor in various biochemical pathways. Its unique structural properties enable it to modulate the activity of specific molecular targets, making it a valuable tool in understanding complex biological processes.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2. The compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a cyclopentyl structure with an aminomethyl substituent. This configuration contributes to its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors:

  • Binding : The aminomethyl group can form hydrogen bonds or ionic interactions with active sites on enzymes.
  • Inhibition : By binding to these active sites, the compound can inhibit enzymatic activity or modulate receptor functions.
  • Biochemical Pathways : These interactions can lead to significant changes in cellular functions and physiological responses, impacting various metabolic pathways.

Biological Applications

  • Enzyme Interactions : The compound has been extensively studied for its role in enzyme mechanisms. It can serve as an inhibitor or substrate, providing insights into enzymatic functions and regulatory mechanisms.
  • Therapeutic Potential : Research indicates that this compound may have applications as a prodrug. Prodrugs are inactive compounds that convert into active drugs within the body, potentially enhancing therapeutic efficacy while minimizing side effects.
  • Chemical Synthesis : As an intermediate in organic synthesis, this compound plays a crucial role in developing more complex molecules, particularly in pharmaceutical and agrochemical industries.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

StudyFindings
Enzyme Inhibition Assays Demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, leading to altered substrate turnover rates.
Cellular Response Studies Showed modulation of cellular responses upon treatment with the compound, indicating potential therapeutic applications in metabolic disorders.
Mechanistic Studies Provided insights into the binding affinity and specificity towards target enzymes, enhancing understanding of its inhibitory mechanisms.

Case Studies

  • In Vitro Studies : In vitro assays using recombinant enzymes have shown that this compound significantly reduces enzyme activity by competing with natural substrates.
  • Animal Models : Preclinical studies involving animal models have indicated that administration of this compound can lead to observable changes in metabolic profiles, suggesting its potential utility in treating metabolic diseases.

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSPMZBMBIGHI-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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